(3,5-Dichlorophenyl)ureidoformate
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Overview
Description
(3,5-dichlorophenyl)ureidoformate is a monocarboxylic acid anion.
Scientific Research Applications
Biotransformation by Fungi
A study by Pothuluri et al. (2000) explored the biotransformation of vinclozolin, a compound related to (3,5-Dichlorophenyl)ureidoformate, by the fungus Cunninghamella elegans. The study identified major metabolites and their structures, providing insight into the metabolic pathways involved.
Synthesis of Ureidoformamides
The synthesis of dihydrothiophene ureidoformamides, similar in structure to this compound, was studied by Lu, Zeng, and Cai (2011). They developed an environmentally friendly and efficient method, free of catalysts and toxic solvents, suitable for large-scale operations.
Ureido Benzenesulfonamides in Medicine
Research by Lolak et al. (2019) focused on novel ureido benzenesulfonamides, structurally related to this compound, as potent inhibitors of human carbonic anhydrase isoforms. These findings have implications for treating diseases like cancer.
Mitochondrial Toxicity Studies
A study by Lima et al. (2022) investigated the molecular effects of diuron, a related compound, on rat urothelial mitochondria. This research provided insights into mitochondrial dysfunction as an initiating event in cellular damage.
Chitin Synthesis Inhibition
Research by Deul, Jong, and Kortenbach (1978) demonstrated how certain urea insecticides, structurally similar to this compound, inhibit chitin synthesis in insect larvae, offering potential for pest control.
Antimicrobial and Antitubercular Agents
Patel et al. (2006) in their study, referenced in ChemInform, synthesized thiazolidinones and azetidinones with ureido groups similar to this compound, exhibiting significant antimicrobial and antitubercular activities.
Properties
Molecular Formula |
C8H5Cl2N2O3- |
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Molecular Weight |
248.04 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)carbamoyl]carbamate |
InChI |
InChI=1S/C8H6Cl2N2O3/c9-4-1-5(10)3-6(2-4)11-7(13)12-8(14)15/h1-3H,(H,14,15)(H2,11,12,13)/p-1 |
InChI Key |
XWCIJFKZPJAVKD-UHFFFAOYSA-M |
SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-] |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)NC(=O)NC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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